molecular formula C25H20N2O4 B2702044 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE CAS No. 380477-49-6

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE

Cat. No.: B2702044
CAS No.: 380477-49-6
M. Wt: 412.445
InChI Key: PVQCDWKXJSXCGR-UHFFFAOYSA-N
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Description

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE (CAS 380477-49-6) is a chemical compound with a molecular formula of C25H20N2O4 and a molecular weight of 412.44 g/mol . This compound is supplied as a solid and is characterized by a predicted density of 1.269±0.06 g/cm³ at 20 °C and a predicted boiling point of 659.7±55.0 °C . Researchers can identify the compound by its numerous synonyms, including AKOS001009890 and STK522852 . This product is designed for investigative purposes and has been referenced in studies concerning prolyl hydroxylase inhibitors . Inhibiting prolyl hydroxylase enzymes is a key therapeutic strategy investigated for conditions such as anemia and peripheral vascular disease, as it can stabilize the hypoxia-inducible factor (HIF) and promote erythropoiesis and angiogenesis . The core structure of this compound, a 2-cyano acrylamide, is also found in other molecules being explored for their anti-inflammatory potential, indicating the relevance of this chemical scaffold in medicinal chemistry . Available from multiple certified suppliers, this product is guaranteed to be of high quality, with purity specifications typically at 95.0% or higher . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17-6-3-4-9-23(17)27-24(28)20(16-26)14-18-7-5-8-22(15-18)31-25(29)19-10-12-21(30-2)13-11-19/h3-15H,1-2H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCDWKXJSXCGR-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Notes

Data Limitations : Direct studies on the target compound are scarce; comparisons rely on structural analogs.

Contradictions : Metal coordination reduces 4-MeO-Bz’s ionic character in transition metals but enhances stability in lanthanides .

Synthesis Gaps: The target compound’s synthesis route is unconfirmed but may resemble methods for cyano-oxo-propenyl derivatives .

Biological Activity

Chemical Structure

The compound features a complex structure characterized by:

  • A cyano group (-C≡N)
  • A ketone group (C=O)
  • An aromatic ring system
  • A methoxybenzoate moiety

This structural diversity suggests potential interactions with various biological targets.

Antifungal Activity

Recent studies indicate that compounds similar to 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE exhibit antifungal properties. For instance, research on thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis with minimal cytotoxicity to normal cells . This suggests that similar derivatives may inhibit ergosterol synthesis, a crucial component of fungal cell membranes.

The proposed mechanism involves inhibition of the enzyme CYP51, which is essential for ergosterol biosynthesis. The presence of electronegative groups in the structure enhances this inhibitory effect by increasing lipophilicity, thus facilitating better membrane penetration and interaction with the target enzyme .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against human cell lines. For example, IC50 values reported for related compounds ranged from 148.26 μM to 187.66 μM against NIH/3T3 cells, indicating a relatively low toxicity profile compared to standard chemotherapeutic agents .

Study on Derivatives

A comparative analysis was conducted on a series of derivatives structurally related to our compound. The study found that modifications at the para position of the phenyl moiety significantly influenced biological activity. For instance, compounds with stronger electronegative substituents exhibited enhanced antifungal activity compared to their less electronegative counterparts .

Table: Biological Activity Comparison

CompoundAntifungal Activity (MIC μg/mL)Cytotoxicity (IC50 μM)
2d1.23 (against C. parapsilosis)148.26
2e1.50 (against C. albicans)187.66
Reference (Ketoconazole)Similar>1000

This table highlights the promising antifungal activity alongside acceptable cytotoxicity levels for structurally related compounds.

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